An In-depth Technical Guide to the Physical Properties of Isoquinoline-1,6-diamine
An In-depth Technical Guide to the Physical Properties of Isoquinoline-1,6-diamine
Introduction
Isoquinoline-1,6-diamine, a member of the diverse family of aromatic diamines, presents a unique scaffold of significant interest to researchers in medicinal chemistry and materials science. Its rigid, heterocyclic core, combined with the reactive potential of its two primary amine functionalities, makes it a compelling building block for the synthesis of novel therapeutic agents and advanced polymers. A thorough understanding of its fundamental physical properties is paramount for its effective utilization in these applications, guiding everything from reaction conditions and purification strategies to formulation and material processing.
This technical guide provides a comprehensive overview of the core physical properties of Isoquinoline-1,6-diamine. In the absence of extensive experimentally determined data in the public domain, this document combines theoretical predictions, comparative analysis with structurally related compounds, and detailed, field-proven experimental protocols for the determination of these critical parameters. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to confidently work with this promising molecule.
Molecular Structure and Identification
A foundational understanding of the physical properties of any compound begins with its precise molecular identity.
Chemical Structure
Caption: A logical workflow for the synthesis, characterization, and physical property determination of Isoquinoline-1,6-diamine.
Melting Point Determination
Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities. [1][2] Protocol:
-
Sample Preparation: Ensure the Isoquinoline-1,6-diamine sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample at a rapid rate (10-20°C/min) to obtain an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow rate (1-2°C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting range.
Solubility Determination
Rationale: Understanding the solubility profile of Isoquinoline-1,6-diamine is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Protocol:
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). Also include polar aprotic solvents like DMSO and DMF.
-
Sample Preparation: Accurately weigh a small amount of Isoquinoline-1,6-diamine (e.g., 10 mg) into separate vials for each solvent.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 1 mL) to the corresponding vial.
-
Observation: Vigorously agitate the mixture at a constant temperature (e.g., 25°C) for a set period.
-
Classification:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but a solid phase remains.
-
Insoluble: No apparent dissolution of the solid.
-
-
Repeat: Repeat steps 3-5 for each solvent in the panel.
pKa Determination (Spectrophotometric Method)
Rationale: The pKa values will quantify the basicity of the two amine groups, which is critical for understanding its behavior in different pH environments, particularly for drug development applications.
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of Isoquinoline-1,6-diamine in a suitable solvent (e.g., methanol or water, if sufficiently soluble).
-
Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values.
-
Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each solution.
-
Data Analysis: Identify a wavelength where the protonated and deprotonated forms of the molecule have significantly different absorbances. Plot the absorbance at this wavelength against the pH of the buffer solutions.
-
pKa Calculation: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms. For a diamine, this analysis will be more complex and may require fitting the data to a diprotic base model to determine the two pKa values.
Conclusion
While experimental data on the physical properties of Isoquinoline-1,6-diamine remains to be fully elucidated in the scientific literature, this technical guide provides a robust framework for its characterization. By leveraging predictive methods based on the well-understood chemistry of related isoquinoline derivatives and employing the detailed experimental protocols outlined herein, researchers can confidently determine the critical physical parameters of this versatile molecule. This foundational knowledge is indispensable for unlocking the full potential of Isoquinoline-1,6-diamine in the development of novel pharmaceuticals and advanced materials.
References
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
PubMed. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines]. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]
-
Sciforum. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear. [Link]
-
ACS Publications. (2007, May 1). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. [Link]
-
MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. [Link]
-
ACS Publications. (2019, December 12). Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization. [Link]
-
ResearchGate. (2025, October 15). (PDF) Evaluation of reactivity (pKa) of substituted aromatic diamines, monomers for polyamides synthesis, via Nuclear Magnetic Resonance, NMR-1H. [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
PubChem. Quinoline, 2-hydrazinyl-. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. [Link]
-
PubMed. (2004, January 15). Dynamic NMR and Ab Initio Studies of Exchange Between Rotamers of Derivatives of octahydrofuro[3,4-f]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate. [Link]
-
ResearchGate. Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Ataman Kimya. ISOQUINOLINE. [Link]
-
PubChem. 8-Hydrazinylquinoline. [Link]
-
PubChem. 4-Hydrazinoquinoline. [Link]
-
PMC. (2013, September 26). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. [Link]
-
ResearchGate. UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. [Link]
-
Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
-
SlideShare. (2017, March 23). Preparation and Properties of Isoquinoline. [Link]
-
PMC. (2020, December 1). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]
-
MDPI. (2025, January 1). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]
-
NIST WebBook. Isoquinoline. [Link]
-
Pharmaguideline. (2023, April 2). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
-
ResearchGate. (PDF) Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. [Link]
-
PubChem. 1(2H)-Isoquinolinone. [Link]
-
ResearchGate. a UV-Vis absorption of aminoquinoline 4 in various solvents. b.... [Link]
-
NIST WebBook. 1,6-Hexanediamine. [Link]
-
ResearchGate. Predicting stable crystalline compounds using chemical similarity. [Link]
-
PMC. (2021, December 13). Solubility of Hybrid Halide Perovskites in DMF and DMSO. [Link]
